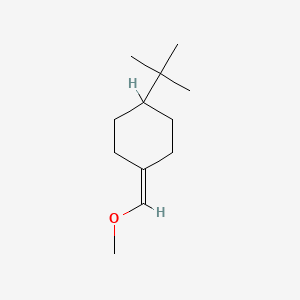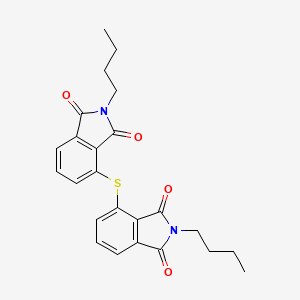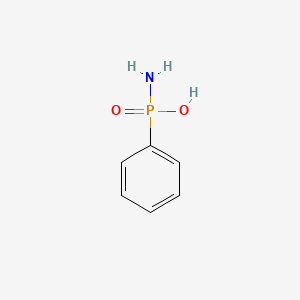![molecular formula C19H17NO4 B14610506 2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 60882-17-9](/img/structure/B14610506.png)
2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a dioxolane ring and an isoindole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol . The isoindole moiety can be introduced through a series of steps involving the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can target the isoindole moiety, leading to the formation of reduced derivatives.
Substitution: The phenyl group in the dioxolane ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can yield benzaldehyde derivatives .
科学的研究の応用
2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
作用機序
The mechanism of action of 2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, while the isoindole moiety can participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-dioxolan-5-ol: Similar in structure but lacks the isoindole moiety.
1,3-Dioxolane: A simpler compound with only the dioxolane ring.
Isoindole derivatives: Compounds with similar isoindole structures but different substituents.
Uniqueness
2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the dioxolane ring and isoindole moiety, which imparts distinct chemical and biological properties .
特性
CAS番号 |
60882-17-9 |
|---|---|
分子式 |
C19H17NO4 |
分子量 |
323.3 g/mol |
IUPAC名 |
2-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H17NO4/c21-17-15-8-4-5-9-16(15)18(22)20(17)11-10-19(23-12-13-24-19)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChIキー |
CILJABKWEUEAOG-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)


![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)







